molecular formula C8H13BrO2 B6612083 1-(bromomethyl)cyclohexane-1-carboxylic acid CAS No. 72335-62-7

1-(bromomethyl)cyclohexane-1-carboxylic acid

Cat. No.: B6612083
CAS No.: 72335-62-7
M. Wt: 221.09 g/mol
InChI Key: MQQBFVCGZIBRCM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a bromomethyl (-CH2Br) and a carboxylic acid (-COOH) group attached to the same carbon atom.

The bromomethyl group enhances electrophilicity, making the compound valuable in pharmaceutical and polymer chemistry as an intermediate. Its physicochemical properties, such as solubility and acidity, are influenced by the electron-withdrawing carboxylic acid and bromine substituents.

Properties

IUPAC Name

1-(bromomethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQBFVCGZIBRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of 1-(bromomethyl)cyclohexane-1-carboxylic acid often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form cyclohexane-1-carboxylic acid derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield cyclohexane-1-carboxylic acid or its derivatives

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products:

  • Substitution reactions yield various substituted cyclohexane-1-carboxylic acid derivatives.
  • Oxidation reactions produce cyclohexane-1-carboxylic acid derivatives with different oxidation states.
  • Reduction reactions result in the formation of cyclohexane-1-carboxylic acid or its reduced derivatives .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the enantioselective synthesis of chiral compounds that are crucial for drug efficacy. A notable example is its use in synthesizing (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban.

ApplicationDescription
Enantioselective synthesisUsed to create chiral precursors for pharmaceuticals
Intermediate in complex organic moleculesFacilitates the synthesis of various drug compounds

2. Material Science
In material science, 1-(bromomethyl)cyclohexane-1-carboxylic acid is employed to develop new materials with specific properties due to its unique structural characteristics. The compound's reactivity allows it to participate in polymerization reactions, contributing to the creation of novel polymeric materials.

Medicinal Chemistry

3. Potential Anticancer Agents
Recent studies have explored the potential of derivatives of 1-(bromomethyl)cyclohexane-1-carboxylic acid as anticancer agents. For example, modifications to the compound have led to the development of inhibitors targeting histone deacetylases (HDACs), which play a critical role in cancer progression. These inhibitors have shown promising results in preclinical trials .

CompoundTargetIC50 Value
Tubastatin AHDAC615 nM
1-DerivativeHDAC622 nM

Case Studies

4. Enantioselective Synthesis Using Engineered Enzymes
A significant case study involved the engineering of E. coli esterase BioH to enhance S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate derived from 1-(bromomethyl)cyclohexane-1-carboxylic acid. The engineered enzyme improved enantiomeric excess from 32.3% to 70.9%, demonstrating the compound's utility in biocatalysis and green chemistry.

5. Structure-Activity Relationship Studies
Research has shown that modifications on the cyclohexane ring can significantly affect biological activity. For instance, structure-activity relationship (SAR) studies indicated that variations in substituents on 1-(bromomethyl)cyclohexane-1-carboxylic acid can lead to different binding affinities at biological targets such as cannabinoid receptors .

Mechanism of Action

The mechanism of action of 1-(bromomethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Hydroxycyclohexanecarboxylic Acids
  • Example : cis- and trans-2-Hydroxycyclohexane-1-carboxylic acid.
    • Acidity : cis-2-Hydroxy derivatives exhibit lower pKa (~4.68) compared to trans-isomers (~4.80), attributed to intramolecular hydrogen bonding stabilizing the conjugate base .
    • Reactivity : The hydroxyl group participates in hydrogen bonding and oxidation reactions, contrasting with the bromomethyl group’s propensity for nucleophilic substitution.
Amino-Substituted Derivatives
  • Example: 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid and Boc-protected 1-aminocyclohexanecarboxylic acid . Acidity: The amino group (pKa ~9–10) is less acidic than the carboxylic acid (pKa ~2–3). Boc protection further reduces reactivity, enhancing lipophilicity for peptide synthesis. Reactivity: The bromomethyl group offers SN2 reactivity, while amino groups enable coupling or coordination chemistry.

Aromatic and Halogenated Derivatives

4-Bromophenyl and 4-Chlorophenyl Derivatives
  • Examples : Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate and 1-(4-chlorophenyl)cyclohexane-1-carboxylic acid .
    • Aromatic Effects : The aryl rings increase rigidity and UV absorbance. Bromine/chlorine substituents enhance electrophilicity but reduce solubility in polar solvents.
    • Applications : These compounds are intermediates in drug synthesis (e.g., kinase inhibitors), whereas bromomethyl derivatives are more suited for alkylation reactions.

Cyclohexene and Methyl-Substituted Analogs

  • Examples : Cyclohex-1-enylcarboxylic acid and 2-methylcyclohex-1-enylcarboxylic acid .
    • Reactivity : The conjugated alkene in cyclohexenyl derivatives facilitates Diels-Alder reactions, unlike the saturated bromomethyl compound.
    • Steric Effects : Methyl groups increase steric hindrance, slowing nucleophilic attack compared to bromomethyl’s leaving-group ability.

Key Properties (Table 1)

Compound Molecular Formula Molecular Weight Key Reactivity pKa (Carboxylic Acid)
1-(Bromomethyl)cyclohexane-1-COOH C8H13BrO2 237.09 SN2 substitution, esterification ~2.5–3.0 (estimated)
1-(Carboxymethyl)cyclohexane-1-COOH C9H14O4 186.20 Chelation, hydrogen bonding ~2.8
cis-2-Hydroxycyclohexane-1-COOH C7H12O3 144.17 Oxidation, intramolecular H-bonding 4.68
Boc-1-aminocyclohexane-1-COOH C12H21NO4 243.30 Peptide coupling, hydrolysis ~3.0 (carboxylic acid)

Biological Activity

1-(Bromomethyl)cyclohexane-1-carboxylic acid (CAS No. 72335-62-7) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexane ring with a bromomethyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its unique reactivity and potential interactions with biological targets.

Synthesis Methods

1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods, primarily involving the bromination of cyclohexane-1-carboxylic acid. Common approaches include:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
  • Reflux Conditions : The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives of 1-(bromomethyl)cyclohexane-1-carboxylic acid can induce apoptosis in cancer cell lines, suggesting potential as a lead compound for developing anticancer agents. The carboxylic acid moiety might facilitate interactions with cellular receptors involved in apoptosis pathways.

The biological activity of 1-(bromomethyl)cyclohexane-1-carboxylic acid is attributed to its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets. The carboxylic acid group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which may influence enzyme activity or receptor binding .

Comparative Analysis

To better understand the uniqueness of 1-(bromomethyl)cyclohexane-1-carboxylic acid, a comparison with similar compounds is helpful:

Compound NameKey FeaturesBiological Activity
Cyclohexane-1-carboxylic acidLacks bromomethyl groupLimited antimicrobial activity
1-Bromo-1-(bromomethyl)cyclohexaneContains additional bromine atomEnhanced reactivity but different target interaction
Cyclohexylmethyl bromideLacks carboxylic acid groupPrimarily used as an alkylating agent

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(bromomethyl)cyclohexane-1-carboxylic acid:

  • Anticancer Studies : A study demonstrated that derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
  • Antimicrobial Investigations : Research highlighted the compound's efficacy against Gram-positive bacteria, suggesting further exploration into its mechanism could yield valuable insights for antibiotic development .

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